molecular formula C12H16BrN B13084028 (2-Bromophenyl)(cyclopentyl)methanamine

(2-Bromophenyl)(cyclopentyl)methanamine

Cat. No.: B13084028
M. Wt: 254.17 g/mol
InChI Key: KBVJZUMFSTYCHG-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(cyclopentyl)methanamine is an organic compound with the molecular formula C12H16BrN It is a brominated derivative of methanamine, featuring a bromophenyl group and a cyclopentyl group attached to the central methanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(cyclopentyl)methanamine typically involves the following steps:

    Formation of Methanamine: The methanamine group can be introduced via a reductive amination reaction. This involves the reaction of a carbonyl compound (such as an aldehyde or ketone) with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(cyclopentyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide (OH-) or alkoxide (RO-) replace the bromine, forming phenols or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Phenols, ethers.

Scientific Research Applications

(2-Bromophenyl)(cyclopentyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(cyclopentyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopentyl group may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)(phenyl)methanamine: Similar structure but with a phenyl group instead of a cyclopentyl group.

    Cyclopentyl(2-quinolinyl)methanamine hydrochloride: Contains a quinolinyl group instead of a bromophenyl group.

Uniqueness

(2-Bromophenyl)(cyclopentyl)methanamine is unique due to the presence of both a bromophenyl and a cyclopentyl group, which confer distinct chemical and biological properties

Biological Activity

The compound (2-Bromophenyl)(cyclopentyl)methanamine is a notable member of the phenyl-substituted amine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H14_{14}BrN
  • Molecular Weight : 252.15 g/mol
  • Structure : The compound features a brominated phenyl group and a cyclopentyl substituent attached to a methanamine backbone.

Antibacterial Activity

Recent studies indicate that compounds with similar structures exhibit significant antibacterial properties. For instance, a closely related compound demonstrated potent broad-spectrum antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism involved disruption of bacterial cell membrane integrity, leading to cell lysis and death.

CompoundActivityTarget BacteriaMechanism
This compoundPotentially antibacterialMRSA, E. coliCell membrane disruption

Antiparasitic Activity

The biological activity of related compounds has also been explored in the context of antiparasitic effects. Certain derivatives have shown promising results in inhibiting Plasmodium falciparum (the malaria-causing parasite) through proteasome inhibition . The correlation between proteasome inhibition and growth inhibition of the parasite was significant, suggesting that this compound may exhibit similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl or cyclopentyl groups can significantly influence potency and selectivity against various biological targets.

  • Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving membrane permeability.
  • Cyclopentyl Group : This moiety may contribute to the overall stability and bioavailability of the compound.

Case Studies

  • Antibacterial Efficacy in Murine Models
    A study evaluated the antibacterial efficacy of a compound structurally similar to this compound in murine models of corneal infection. Results demonstrated significant reductions in bacterial load following treatment, indicating strong in vivo antibacterial activity .
  • Inhibition of Parasite Growth
    A series of experiments were conducted to assess the effect of related compounds on Plasmodium falciparum growth. The findings revealed a strong correlation between proteasome inhibition and decreased parasite viability, supporting further investigation into this compound's potential as an antiparasitic agent .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

(2-bromophenyl)-cyclopentylmethanamine

InChI

InChI=1S/C12H16BrN/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6,14H2

InChI Key

KBVJZUMFSTYCHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2Br)N

Origin of Product

United States

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